molecular formula C5H10O B044139 2-甲基丁醛 CAS No. 96-17-3

2-甲基丁醛

货号: B044139
CAS 编号: 96-17-3
分子量: 86.13 g/mol
InChI 键: BYGQBDHUGHBGMD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-Methylbutyraldehyde, also known as 2-methylbutanal, is an organic compound with the molecular formula C5H10O. It is a colorless to light yellow liquid with a strong, suffocating odor. When diluted, it has a peculiar cocoa and coffee-like flavor. This compound is used in various chemical and biochemical applications, including the manufacture of isoprene and as a biomarker for pathogen detection .

准备方法

化学反应分析

2-Methylbutyraldehyde undergoes various chemical reactions, including:

作用机制

The mechanism of action of 2-methylbutyraldehyde involves its role as a precursor in various biochemical pathways. For example, in Staphylococcus aureus, the enzyme acyl-CoA synthetase MbcS utilizes 2-methylbutyraldehyde as a precursor in the synthesis of branched-chain fatty acids . These fatty acids are crucial for bacterial growth and virulence.

相似化合物的比较

2-Methylbutyraldehyde can be compared with other similar compounds, such as:

2-Methylbutyraldehyde stands out due to its unique aroma and its role as a precursor in the synthesis of branched-chain fatty acids, which are essential for bacterial growth and virulence.

属性

IUPAC Name

2-methylbutanal
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-3-5(2)4-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGQBDHUGHBGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2021818
Record name 2-Methylbutanal
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Molecular Weight

86.13 g/mol
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Physical Description

Liquid, Clear, colorless to light yellow liquid with an unpleasant odor; [Acros Organics MSDS], colourless to pale yellow liquid
Record name Butanal, 2-methyl-
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

90.00 to 93.00 °C. @ 760.00 mm Hg
Record name (±)-2-Methylbutanal
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Density

0.799-0.804
Record name 2-Methylbutyraldehyde
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Vapor Pressure

47.4 [mmHg]
Record name 2-Methylbutyraldehyde
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CAS No.

96-17-3, 57456-98-1
Record name 2-Methylbutanal
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Record name 2-Methylbutyraldehyde
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Record name Butanal, 2-methyl-
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Record name 2-METHYLBUTYRALDEHYDE
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Record name (±)-2-Methylbutanal
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Melting Point

91.00 °C. @ 760.00 mm Hg
Record name (±)-2-Methylbutanal
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods

Procedure details

This example describes the process according to the invention for the aldol condensation of n-pentanal (n-valeraldehyde) to 2-propylheptenal (1+1 product), and the co-aldolization of n-pentanal with 2-methylbutanal to give the cross-product (1+2 product), 2-propyl-4-methylhexenal. The reactor used was, as in Example 3, a DN15 tube (internal diameter 17.3 mm) of length 4 m with a total volume of 9.11. About 50% of the total volume of the tubular reactor was filled with static mixers. In contrast to Example 3, the C5-aldehyde mixture reactant was not fed in upstream of the reactor, but instead into the NaOH circulation system upstream of the circulation pump according to FIG. 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-propylheptenal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Methylbutanal contribute to the aroma of food?

A1: 2-Methylbutanal possesses a malty, fruity aroma that contributes significantly to the overall flavor profile of various foods and beverages. In baked potatoes, for instance, 2-methylbutanal, along with other compounds like methional, 2-isopropyl-3-methoxypyrazine, and dimethyl trisulfide, plays a key role in shaping the characteristic aroma. []

Q2: In which food products is 2-Methylbutanal considered a key aroma compound?

A2: 2-Methylbutanal has been identified as a key aroma compound in a range of food products:

  • Blackberries: Particularly in the 'Thornless Evergreen' cultivar, 2-Methylbutanal contributes to its unique aroma profile. []
  • Cheddar Cheese: Along with other aldehydes like 3-methylbutanal, 2-methylpropanal, and benzaldehyde, 2-Methylbutanal shapes the nutty aroma of cheddar cheese. []
  • Green Tea: When green tea is blended with parched naked barley, 2-Methylbutanal emerges as one of the main aroma components, adding to its complexity. []
  • Soy Sauce: In fermented soy sauce, 2-Methylbutanal plays a significant role in contributing to the characteristic malty aroma. []
  • Squid: The sous vide cooking method enhances the presence of 2-Methylbutanal in squid mantle muscle, contributing to its distinct aroma. []

Q3: Are there any negative sensory perceptions associated with 2-Methylbutanal in food?

A3: While generally considered a positive aroma contributor, 2-Methylbutanal, alongside other Strecker aldehydes, can negatively impact wine quality at certain concentrations. Levels above 12 µg/L have been associated with a reduction in fruitiness in young wines and a decrease in woody notes in oaked wines. Moreover, these aldehydes can contribute to the perception of oxidation in wines, leading to undesirable off-flavors. []

Q4: What are the natural sources of 2-Methylbutanal?

A4: 2-Methylbutanal is naturally produced by various plants and microorganisms. It is a common degradation product of isoleucine, an essential amino acid.

Q5: How is 2-Methylbutanal formed in fermented foods?

A5: In fermented foods like soy sauce, the Ehrlich pathway plays a crucial role in the formation of 2-Methylbutanal. This pathway involves the enzymatic deamination, decarboxylation, and reduction of the amino acid L-isoleucine by microorganisms, ultimately leading to the production of 2-Methylbutanal. []

Q6: What role does 2-Methylbutanal play in the interactions within food matrices?

A6: 2-Methylbutanal exhibits interactions with soluble peptides and proteins found in skeletal muscle. For instance, it shows a significant level of interaction with carnosine, a dipeptide found in muscle tissue. [] These interactions can impact the release and perception of volatile compounds in muscle-based food products.

Q7: What is the molecular formula, weight, and structure of 2-Methylbutanal?

A7:

    Q8: What are the primary reactions that 2-Methylbutanal undergoes?

    A8: Being an aldehyde, 2-Methylbutanal is prone to various reactions including:

    • Oxidation: It can be readily oxidized to 2-methylbutyric acid. []

    Q9: Can you explain the role of 2-Methylbutanal in the synthesis of other compounds?

    A9: 2-Methylbutanal serves as a valuable starting material in organic synthesis. For instance, it can be utilized in a silyl glyoxylate three-component-coupling methodology for the synthesis of complex molecules, as demonstrated in the formal synthesis of alternaric acid. []

    Q10: What are the degradation pathways of 2-Methylbutanal in the environment?

    A10: 2-Methylbutanal can be degraded in the troposphere through reactions with hydroxyl (OH) radicals, chlorine (Cl) atoms, and sunlight. []

    Q11: How is 2-Methylbutanal analyzed in food and environmental samples?

    A11: Several analytical techniques are employed for the detection and quantification of 2-Methylbutanal, including:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for separating and identifying volatile compounds in complex mixtures like those found in food and environmental samples. [, , , , , ]
    • Solid Phase Microextraction (SPME): This technique is often coupled with GC-MS and is particularly useful for extracting volatile compounds from headspace samples. [, , , , ]
    • Gas Chromatography-Olfactometry (GC-O): This method combines gas chromatography with a human assessor to evaluate the aroma characteristics of individual compounds eluting from the GC column. []

    Q12: Are there any safety concerns regarding 2-Methylbutanal?

    A12: 2-Methylbutanal can cause irritation to the respiratory tract upon inhalation. [] Its safety profile should be considered, especially in occupational settings where exposure may be high.

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